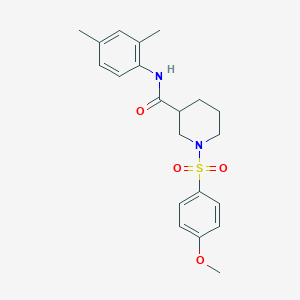![molecular formula C10H11Cl2NO2S B4221311 N-(3,5-dichlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B4221311.png)
N-(3,5-dichlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides It features a dichlorophenyl group, a hydroxyethylthio group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide typically involves the reaction of 3,5-dichloroaniline with 2-chloroethylthioacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3,5-dichloroaniline attacks the carbonyl carbon of 2-chloroethylthioacetate, leading to the formation of the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-dichlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorophenyl group and the hydroxyethylthio moiety can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-dichlorophenyl)acetamide: Lacks the hydroxyethylthio group.
N-(3,5-dichlorophenyl)-2-[(2-methoxyethyl)thio]acetamide: Contains a methoxyethylthio group instead of hydroxyethylthio.
N-(3,5-dichlorophenyl)-2-[(2-hydroxyethyl)thio]propionamide: Has a propionamide moiety instead of acetamide.
Uniqueness
N-(3,5-dichlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is unique due to the presence of both the dichlorophenyl group and the hydroxyethylthio moiety, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-7-3-8(12)5-9(4-7)13-10(15)6-16-2-1-14/h3-5,14H,1-2,6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWGNMGWOQYTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4221257.png)
![N-allyl-5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4221264.png)

![Methyl 2-(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-YL]sulfonyl}butanamido)benzoate](/img/structure/B4221277.png)
![N-(3-chloro-4-fluorophenyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;dihydrochloride](/img/structure/B4221282.png)

![N-(4-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4221290.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B4221295.png)

![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-cyclohexylbenzamide](/img/structure/B4221320.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4221324.png)

![2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4221338.png)
